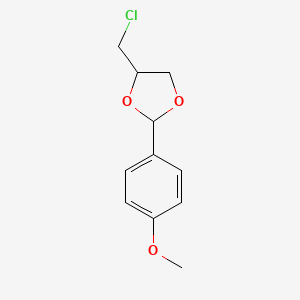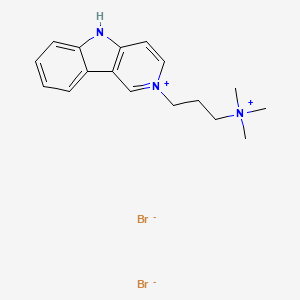
9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide is a complex organic compound belonging to the class of pyridoindoles. This compound is known for its unique structure, which includes a pyridoindole core and a trimethylammonio propyl side chain, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide typically involves multiple steps. One common method includes the reaction of 9H-pyrido(3,4-b)indole with 3-bromopropyltrimethylammonium bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridoindole derivatives.
Substitution: Formation of azido derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide is studied for its interactions with biological macromolecules. It has been used in studies involving enzyme inhibition and receptor binding.
Medicine
The compound has potential medicinal applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide involves its interaction with molecular targets such as enzymes and receptors. The trimethylammonio group enhances its binding affinity to negatively charged sites on proteins, leading to inhibition or modulation of their activity. The pyridoindole core can intercalate with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Pyrido(3,4-b)indole: A simpler analog without the trimethylammonio propyl side chain.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: A reduced form with different reactivity.
Ethyl 9H-pyrido(3,4-b)indole-3-carboxylate: A derivative with an ester group.
Uniqueness
The presence of the trimethylammonio propyl side chain in 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide imparts unique properties such as increased solubility in water and enhanced binding to biological targets. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
63731-88-4 |
|---|---|
Formule moléculaire |
C17H23Br2N3 |
Poids moléculaire |
429.2 g/mol |
Nom IUPAC |
trimethyl-[3-(5H-pyrido[4,3-b]indol-2-ium-2-yl)propyl]azanium;dibromide |
InChI |
InChI=1S/C17H22N3.2BrH/c1-20(2,3)12-6-10-19-11-9-17-15(13-19)14-7-4-5-8-16(14)18-17;;/h4-5,7-9,11,13H,6,10,12H2,1-3H3;2*1H/q+1;;/p-1 |
Clé InChI |
YXWKGHSFQVHHSO-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCC[N+]1=CC2=C(C=C1)NC3=CC=CC=C32.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


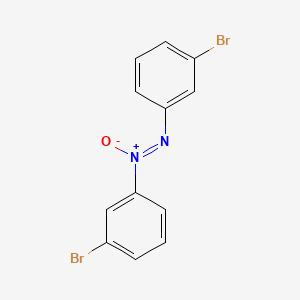
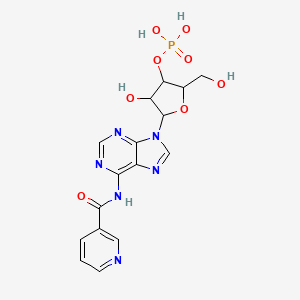

![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)


![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14163374.png)
![N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan](/img/structure/B14163380.png)

![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)
![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)
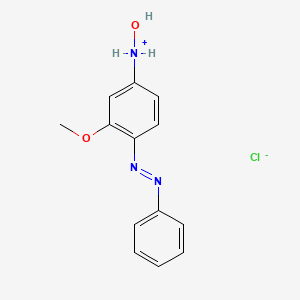
![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)
